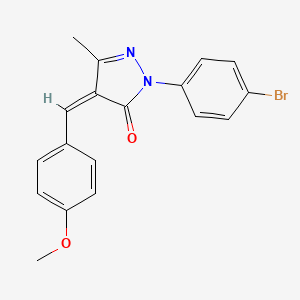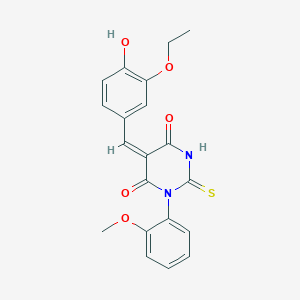
2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as LASSBio-294, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the pyrazole family and has a unique molecular structure that makes it an interesting candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not yet fully understood. However, it is believed to work by inhibiting the enzyme topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can stop the growth and division of cancer cells.
Biochemical and Physiological Effects
2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. Additionally, 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its unique molecular structure, which makes it an interesting candidate for further investigation. Additionally, 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have anti-proliferative effects on cancer cells, which makes it a promising candidate for cancer research. However, one limitation of using 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One area of research is to further investigate its mechanism of action, which will provide a better understanding of how it works and how it can be used in the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for therapeutic use. Finally, more studies are needed to investigate the potential applications of 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in the treatment of other diseases, such as inflammatory conditions and neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves the condensation of 4-bromobenzaldehyde and 4-methoxybenzylideneacetone with 5-methyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential therapeutic applications in various areas of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has anti-proliferative effects on cancer cells, which means it can stop the growth and spread of cancer cells.
Propriétés
IUPAC Name |
(4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-12-17(11-13-3-9-16(23-2)10-4-13)18(22)21(20-12)15-7-5-14(19)6-8-15/h3-11H,1-2H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOJDLCWOFBINQ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine](/img/structure/B5912440.png)
![2-bromo-N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5912446.png)
![4-bromo-N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B5912456.png)
![N-(2-(4-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912464.png)
![5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5912473.png)
![5-bromo-N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5912479.png)
![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide](/img/structure/B5912480.png)
![2-({[1-(2,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5912481.png)
![2-methyl-N-(4-{N-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5912488.png)
![N'-(3,4-diethoxybenzylidene)-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5912514.png)


![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912542.png)